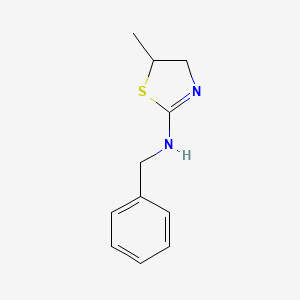
7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one
Overview
Description
7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by its chromen-2-one core structure, which is a benzene ring fused to a pyrone ring, with specific functional groups attached at positions 4, 7, and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenol derivatives and β-keto esters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate under acidic conditions to form 7-hydroxy-4-methylcoumarin, which can then be further modified to introduce the propanoyl group at position 8 .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The carbonyl group at position 8 can be reduced to an alcohol.
Substitution: The methyl group at position 4 can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 7-oxo-4-methyl-8-propanoyl-2H-chromen-2-one.
Reduction: 7-hydroxy-4-methyl-8-propanol-2H-chromen-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, optical brighteners, and fluorescent probes
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the propanoyl group at position 8.
7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Has an additional methyl group at position 8.
8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Similar structure but with an acetyl group instead of a propanoyl group at position 8.
Uniqueness
7-hydroxy-4-methyl-8-propanoyl-2H-chromen-2-one is unique due to the presence of the propanoyl group at position 8, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in various applications.
Properties
IUPAC Name |
7-hydroxy-4-methyl-8-propanoylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-9(14)12-10(15)5-4-8-7(2)6-11(16)17-13(8)12/h4-6,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBADYGXJZKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419898 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-8-(1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3361-71-5 | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-8-(1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3867410.png)
![N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide](/img/structure/B3867418.png)
![N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3867423.png)
![8-Methyl-6-(4-methyl-1,4-diazepan-1-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3867425.png)
![(E)-1-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine](/img/structure/B3867427.png)
![[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B3867439.png)
![methyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867440.png)
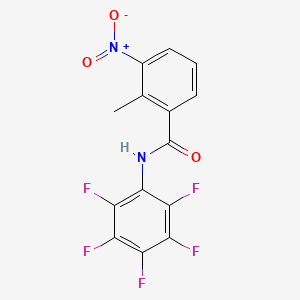
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate hydrochloride](/img/structure/B3867449.png)
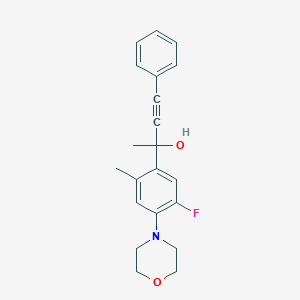
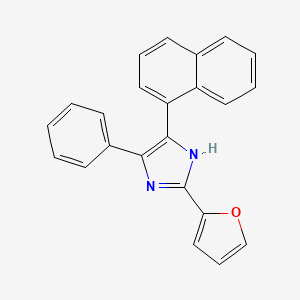
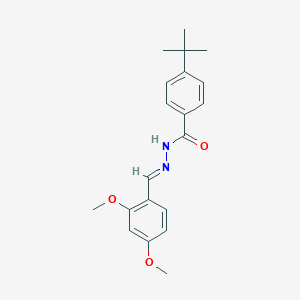
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3867470.png)
